molecular formula C22H26N2O4 B2645770 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide CAS No. 921519-11-1

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2645770
M. Wt: 382.46
InChI Key: BXALPLPCKVCOHE-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

This research focuses on the metabolism of chloroacetamide herbicides in human and rat liver microsomes. The study highlights the metabolic pathways and the involvement of cytochrome P450 isoforms in human metabolism of these compounds, providing insights into the biochemical interactions and transformations of chloroacetamide herbicides, which may have structural similarities with the compound of interest (Coleman et al., 2000).

Synthesis and Spectral Analysis of Benzoquinones

This study discusses the synthesis and spectral analysis of certain benzoquinone derivatives. Although the specific compound is not directly mentioned, the methods and analyses could be relevant for understanding the chemical characteristics and properties of structurally similar compounds (Gomaa, 2011).

Novel Benzodifuranyl and Derivatives as Anti-Inflammatory Agents

The research introduces novel compounds synthesized for potential use as anti-inflammatory and analgesic agents. These compounds, including benzodifuranyl derivatives, offer insights into the therapeutic potential of complex organic compounds. This might provide a context for understanding similar compounds' biological activities and applications (Abu‐Hashem et al., 2020).

Synthesis of Novel Coordination Complexes

This study explores the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes. The research discusses the structural aspects and antioxidant activity of these complexes, providing valuable information for understanding similar compounds' chemical behavior and potential applications (Chkirate et al., 2019).

Safety And Hazards

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Future Directions

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I hope this general approach is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-5-24-18-11-8-16(13-19(18)28-14-22(2,3)21(24)26)23-20(25)12-15-6-9-17(27-4)10-7-15/h6-11,13H,5,12,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXALPLPCKVCOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide

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